N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide
Description
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a hydroxymethyl group attached to the phenyl ring and an iodine atom attached to the benzene ring
Properties
CAS No. |
6184-03-8 |
|---|---|
Molecular Formula |
C14H12INO2 |
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
InChI Key |
PLOHQIDZFZEOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(hydroxymethyl)aniline and 4-iodobenzoic acid.
Amide Formation: The 2-(hydroxymethyl)aniline reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the hydroxymethyl group.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.
Reduction Products: Reduction of the hydroxymethyl group results in the formation of a methyl group.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form various derivatives.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(hydroxymethyl)phenyl]-4-iodobenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
4-Iodo-N-(2-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group directly attached to the phenyl ring.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide is unique due to the presence of both the hydroxymethyl and iodine functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
